FAT Inhibition vs. PSII Inhibition
Methyldymron is differentiated from many phenylurea herbicides like Diuron and Siduron by its distinct site of action (SoA). While Diuron and Siduron inhibit photosynthesis at photosystem II (HRAC Group 5), a 2022 study identified Methyldymron as an inhibitor of acyl-ACP thioesterase (FAT), a key enzyme in plant lipid biosynthesis [1]. This mechanism is shared with a specific cohort of commercial herbicides (cumyluron, oxaziclomefone, bromobutide, tebutam) and not with broad-spectrum PSII-inhibiting phenylureas.
| Evidence Dimension | Site of Action (SoA) |
|---|---|
| Target Compound Data | Acyl-ACP thioesterase (FAT) inhibition |
| Comparator Or Baseline | Diuron, Siduron: Photosystem II (PSII) inhibition |
| Quantified Difference | Qualitative difference in SoA; FAT inhibition vs. PSII inhibition |
| Conditions | Enzymatic assay and in planta metabolic analysis |
Why This Matters
The distinct SoA means Methyldymron cannot be assumed to have the same weed control spectrum, selectivity, or resistance profile as PSII-inhibiting phenylureas, making it a non-fungible compound for research and development.
- [1] Tateno, M., et al. (2022). Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Management Science, 78(10), 4360-4369. View Source
